1,1-Dibromo-2-chloroethane

Description

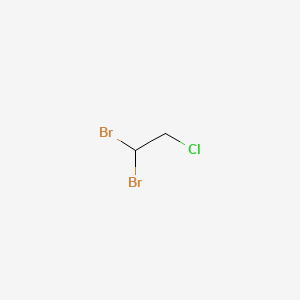

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromo-2-chloroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br2Cl/c3-2(4)1-5/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBVTPPSMMFBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br2Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868255 | |

| Record name | 1,1-Dibromo-2-chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27949-36-6, 73506-94-2 | |

| Record name | 1,1-Dibromo-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027949366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, dibromochloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073506942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Mechanistic Elucidation of 1,1 Dibromo 2 Chloroethane

Direct Halogenation Approaches and Their Mechanistic Insights

Direct halogenation methods provide a straightforward, albeit sometimes unselective, route to 1,1-Dibromo-2-chloroethane (B13735961). These approaches can be broadly categorized into electrophilic addition and radical-initiated pathways.

Electrophilic Addition Pathways in Vicinal Dihalogenation

The addition of halogens across a double bond is a fundamental reaction in organic synthesis. wikipedia.org In the context of synthesizing this compound, the electrophilic addition of bromine to vinyl chloride is a key consideration. The mechanism involves the attack of the pi electrons of the alkene on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. chadsprep.comscribd.com This is followed by nucleophilic attack by a bromide ion.

The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts that the electrophile (in this case, the more electropositive bromine atom of the Br-Br bond) will add to the carbon atom with the greater number of hydrogen atoms. scribd.comyoutube.com However, the presence of the chlorine atom on the vinyl group influences the electron distribution and the stability of the carbocation intermediate, making the reaction more complex. stackexchange.commsu.edu

Table 1: Key Aspects of Electrophilic Addition for this compound Synthesis

| Feature | Description |

|---|---|

| Reactants | Vinyl chloride, Bromine (Br₂) |

| Intermediate | Cyclic bromonium ion |

| Key Principle | Markovnikov's Rule |

| Influencing Factor | Electronegativity of the chlorine substituent on the vinyl group |

Radical-Initiated Formation Mechanisms of gem-Dihalogenated Species

An alternative to electrophilic addition is the free-radical halogenation of a suitable precursor, such as 1-chloroethane. This process is typically initiated by ultraviolet (UV) light or a chemical initiator, which causes the homolytic cleavage of a halogen molecule (e.g., Br₂) to generate halogen radicals. quizlet.com

The mechanism proceeds via a chain reaction:

Initiation: The halogen molecule breaks down into two radical atoms. quizlet.com

Propagation: A halogen radical abstracts a hydrogen atom from 1-chloroethane, creating an ethyl radical. This radical then reacts with another halogen molecule to form the product and a new halogen radical, which continues the chain. quizlet.com

Termination: The reaction ceases when two radicals combine. examqa.com

The formation of gem-dihalogenated products like this compound is possible through further substitution reactions. quizlet.com However, this method often leads to a mixture of products, which can be challenging to separate. quizlet.com

Table 2: Stages of Radical-Initiated Halogenation

| Stage | Description |

|---|---|

| Initiation | Generation of halogen radicals from a halogen molecule using UV light or an initiator. quizlet.com |

| Propagation | A chain reaction involving the abstraction of hydrogen and reaction with a halogen molecule. quizlet.com |

| Termination | Combination of two radicals to end the chain reaction. examqa.com |

Halogen Exchange Reactions: Investigating Selectivity and Conversion Efficiencies

Halogen exchange reactions, such as the Finkelstein reaction, offer a more controlled method for synthesizing specific haloalkanes. allrounder.aimanac-inc.co.jp This type of reaction involves the conversion of one alkyl halide to another by treatment with a salt of the desired halide. manac-inc.co.jp

For the synthesis of this compound, a potential route could involve the reaction of a precursor like 1,1-dichloro-2-chloroethane with a bromide salt. The success of this reaction depends on factors such as the solvent, temperature, and the relative nucleophilicity of the halides. The use of a solvent in which the newly formed salt is insoluble can drive the reaction to completion according to Le Chatelier's Principle. allrounder.ai

Research has shown that the exchange of chlorine for bromine can be achieved, although the stereoselectivity can vary depending on the substrate. thieme-connect.de For instance, the reaction of 1-bromo-2-chloroethane (B52838) with tris(trimethylsilyl) phosphite (B83602) has been shown to selectively react at the carbon-bromine bond. researchgate.net

Advanced Synthetic Strategies Utilizing this compound Precursors

More advanced and often more selective synthetic methods can be employed, starting from precursors that are then converted to this compound. For example, the reaction of 1,1,1-trifluoro-2,2-dibromo-2-chloroethane with 1,1,1-trifluoro-2-chloroethane at high temperatures has been shown to produce 1,1,1-trifluoro-2-bromo-2-chloroethane, indicating a halogen exchange mechanism. google.com

Another approach involves the use of hypervalent iodine reagents. For instance, diazoacetate derivatives can be treated with iodobenzene (B50100) dichloride to produce gem-dichlorinated products. organic-chemistry.org While this specific example yields a dichlorinated compound, the principle could potentially be adapted for dibromination.

The development of novel reagents and catalysts continues to expand the toolkit for synthesizing complex halogenated compounds. For example, photocatalytic methods are emerging for vicinal dihalogenation reactions, offering alternatives to traditional methods that may use toxic reagents. nih.govchemrxiv.org

Reactivity Profiles and Reaction Kinetics of 1,1 Dibromo 2 Chloroethane

Nucleophilic Substitution Reactions: Mechanistic Studies (e.g., SN1, SN2 pathways)

1,1-Dibromo-2-chloroethane (B13735961) can undergo nucleophilic substitution, where a nucleophile replaces one of the halogen atoms. evitachem.com The specific mechanism, whether SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is influenced by factors such as the solvent, the strength of the nucleophile, and the structure of the substrate.

The SN2 mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. libretexts.orgsathyabama.ac.in This backside attack leads to an inversion of stereochemistry at the carbon center. Given the steric hindrance around the carbon atom bearing two bromine atoms, an SN2 reaction at this position is less likely compared to the carbon with one chlorine atom.

The SN1 mechanism proceeds through a two-step process, with the initial rate-determining step being the formation of a carbocation intermediate. libretexts.orgsathyabama.ac.in This is followed by a rapid attack by the nucleophile. The stability of the potential carbocation intermediates plays a crucial role. A carbocation at the C1 position (bearing the bromine atoms) would be destabilized by the electron-withdrawing inductive effect of the adjacent chlorine atom. Conversely, a carbocation at the C2 position would be destabilized by the two bromine atoms on the adjacent carbon.

The choice of solvent is critical in directing the reaction pathway. Protic solvents, capable of hydrogen bonding, can stabilize the carbocation intermediate, favoring the SN1 mechanism. Aprotic solvents, on the other hand, tend to favor the SN2 pathway. acs.org

Common nucleophiles used in reactions with halogenated ethanes include hydroxide (B78521) ions (OH-), cyanide ions (CN-), and ammonia (B1221849) (NH3). For instance, reaction with a strong nucleophile like sodium hydroxide would likely favor an SN2 pathway, leading to the substitution of one of the halogens.

Elimination Reactions: Pathways, Regioselectivity, and Stereochemical Outcomes

Elimination reactions of this compound typically involve the removal of a hydrogen atom and a halogen atom from adjacent carbons to form an alkene. masterorganicchemistry.com These reactions are often promoted by the presence of a strong base. iitk.ac.in The two primary elimination pathways are E1 (unimolecular elimination) and E2 (bimolecular elimination).

The E2 mechanism is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously, forming a double bond. iitk.ac.in This pathway requires a specific anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, the same as in the SN1 reaction. iitk.ac.in This is followed by the removal of a proton from an adjacent carbon by a base to form the alkene. iitk.ac.in E1 reactions are often in competition with SN1 reactions. iitk.ac.in

Regioselectivity , the preference for the formation of one constitutional isomer over another, is a key consideration. According to Zaitsev's rule, in elimination reactions, the more substituted (more stable) alkene is typically the major product. sathyabama.ac.in However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product. In the case of this compound, elimination can result in the formation of 1,1-dibromoethene or 1-bromo-2-chloroethene, depending on which hydrogen and halogen are removed.

Stereochemical outcomes are particularly relevant for the E2 mechanism, which is stereospecific. The anti-periplanar requirement dictates the stereochemistry of the resulting alkene. iitk.ac.in For E1 reactions, which proceed through a planar carbocation intermediate, a mixture of stereoisomers can be formed.

The choice of base is crucial. Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) are often used to favor elimination over substitution.

Unimolecular Decomposition Processes and Thermal Stability Investigations

The thermal stability of this compound is related to the strength of its carbon-halogen bonds. The C-Br bond is generally weaker than the C-Cl bond, making it more susceptible to cleavage at elevated temperatures. Unimolecular decomposition can occur through the homolytic cleavage of a C-Br bond, leading to the formation of radical species.

Studies on similar halogenated ethanes have shown that unimolecular reactions can include the elimination of hydrogen halides (e.g., HBr or HCl). acs.orgresearchgate.net For instance, the unimolecular decomposition of 1,2-dibromoethane (B42909) involves HBr elimination. acs.org It is plausible that this compound could undergo similar decomposition pathways, yielding vinyl halides.

The thermal decomposition of halogenated hydrocarbons can be influenced by the presence of catalysts or surfaces. For example, the thermocatalytic reactions of 1,1-bromochloroethane have been studied, indicating that isomerization and dehydrohalogenation can occur. nist.gov

Data on the specific thermal decomposition of this compound is limited in the provided search results. However, based on the general principles of halogenated alkane chemistry, it is expected to be less stable than its chlorinated or fluorinated counterparts due to the weaker C-Br bonds.

Kinetic Isotope Effects (KIE) in this compound Transformation Pathways

Kinetic isotope effects (KIEs) are a valuable tool for elucidating reaction mechanisms by examining the change in reaction rate upon isotopic substitution. dalalinstitute.comlibretexts.org In the context of this compound, substituting hydrogen with deuterium (B1214612) (D) or carbon-12 with carbon-13 can provide insights into the rate-determining step of a reaction. dalalinstitute.comresearchgate.net

A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. dalalinstitute.com For example, if the C-H bond is cleaved during the rate-determining step of an elimination reaction, a significant kH/kD value (the ratio of the rate constant for the hydrogen-containing reactant to the deuterium-containing reactant) would be expected. libretexts.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the transition state.

Studies on the enzymatic and abiotic degradation of related compounds like 1-bromo-2-chloroethane (B52838) have utilized multi-elemental isotope analysis (C-Br-Cl). researchgate.net These studies have shown that different degradation pathways, such as hydrolytic dehalogenation and dihaloelimination, exhibit distinct isotope effects. researchgate.netresearchgate.net For example, the cleavage of the carbon-bromine bond is often the rate-determining step in these transformations. researchgate.net

The magnitude of the bromine isotope effect is generally smaller than that of chlorine due to the lower relative mass difference between its isotopes (79Br and 81Br). researchgate.net Quantum mechanical/molecular mechanical (QM/MM) calculations have been used to predict KIEs for the conversion of similar compounds, suggesting that the magnitude of the bromine KIE may not differ significantly among various bromoalkanes. researchgate.netresearchgate.net However, the carbon KIE can vary depending on the position of the carbon atom relative to the leaving group. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for 1,1 Dibromo 2 Chloroethane

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformational Analysis and Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of 1,1-Dibromo-2-chloroethane (B13735961) in solution. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Theoretically, the four hydrogen atoms of this compound exist in two distinct chemical environments, leading to the expectation of two main signals in the ¹H NMR spectrum. docbrown.info Similarly, the two carbon atoms are in different environments, which should result in two separate peaks in the ¹³C NMR spectrum. docbrown.info The presence of electronegative bromine and chlorine atoms significantly influences the chemical shifts of the adjacent protons and carbons. docbrown.infodocbrown.info The more electronegative chlorine atom causes a greater downfield shift for the adjacent carbon compared to the effect of the bromine atoms. docbrown.info

In deuterated chloroform (B151607) (CDCl₃), a common NMR solvent, the chemical shifts are solvent-dependent. ulethbridge.ca For 1,1-dibromoethane, a related compound, the ¹H NMR spectrum shows two signals corresponding to the CH₃ and CHBr₂ groups, with a proton ratio of 3:1. docbrown.info In 1,1-dichloroethane, the two carbon atoms also show distinct chemical shifts due to the differing electronegativity of the attached groups. docbrown.info For 1-bromo-2-chloroethane (B52838), the two CH₂ groups are in different chemical environments, resulting in two distinct signals. docbrown.info The electronegativity of the halogen atoms plays a key role, with chlorine having a stronger deshielding effect than bromine. docbrown.info

The analysis of coupling constants in the ¹H NMR spectrum allows for the study of the populations of different rotational isomers (conformers). Theoretical studies on the related 1-bromo-2-chloroethane show a preference for the trans conformer over the gauche conformer in the gas phase. researchgate.net The energy difference between these conformers is affected by the solvent's polarity. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H | -CH₂Cl | Higher δ value | Triplet |

| ¹H | -CHBr₂ | Lower δ value | Triplet |

| ¹³C | -CH₂Cl | Higher δ value | Singlet |

| ¹³C | -CHBr₂ | Lower δ value | Singlet |

| Note: This is a predictive table based on the analysis of similar halogenated ethanes. Actual chemical shifts may vary depending on the solvent and experimental conditions. |

Vibrational Spectroscopy (Infrared and Raman): Spectroscopic Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a unique "fingerprint" for this compound by probing its molecular vibrations. These spectra are highly sensitive to the molecule's geometry and the nature of its chemical bonds.

For halogenated ethanes, the C-Cl and C-Br stretching vibrations typically appear in the fingerprint region of the IR spectrum, generally between 500 and 800 cm⁻¹. For the related compound 1,2-dibromo-1-chloroethane (B1216575), characteristic IR peaks are observed at 500–600 cm⁻¹ for the C-Br stretch and 650–750 cm⁻¹ for the C-Cl stretch. These vibrational frequencies are crucial for identifying the presence of these specific halogen-carbon bonds.

Conformational isomers, such as the anti (or trans) and gauche forms of haloalkanes, can be distinguished using vibrational spectroscopy. researchgate.net Studies on the related 1-bromo-2-chloroethane have shown that both the trans and gauche isomers have distinct fundamental frequencies that can be assigned through analysis of their IR and Raman spectra. researchgate.netgovinfo.gov For instance, FT-Raman spectroscopy has been employed to investigate the conformational properties of 1-bromo-2-chloroethane within zeolites, revealing that the environment significantly influences the conformational equilibrium. nih.gov In siliceous zeolites, the anti population of 1-bromo-2-chloroethane increases compared to the pure liquid, while in zeolites with extra-framework cations, there is a strong preference for the gauche conformer. nih.gov The C-Cl stretching region is particularly sensitive to the conformation of the molecule. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for Halogenated Ethanes

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| C-Cl Stretch | Chloroalkane | 600 - 800 |

| C-Br Stretch | Bromoalkane | 500 - 600 |

| Note: These are general ranges and the exact frequencies for this compound may vary. |

Mass Spectrometry: Fragmentation Pathways and Isotopic Signature Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments. For this compound, the presence of bromine and chlorine atoms with their characteristic isotopic patterns makes mass spectrometry a particularly powerful tool for identification.

The molecular ion peak in the mass spectrum of a bromo- and chloro-containing compound will exhibit a distinctive pattern due to the natural abundance of isotopes. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info This results in a cluster of peaks for the molecular ion and any fragments containing these halogen atoms. For a molecule with two bromine atoms and one chlorine atom, the isotopic pattern will be a complex combination of these ratios.

The fragmentation of halogenated ethanes in the mass spectrometer typically involves the cleavage of carbon-halogen and carbon-carbon bonds. nih.govacs.org The fragmentation pathways can be influenced by the stability of the resulting carbocations and radicals. whitman.edu For straight-chain alkanes, fragmentation often results in a series of peaks separated by 14 mass units (corresponding to a CH₂ group). whitman.edu In halogenated flame retardants, common fragmentation pathways include σ-bond cleavage and α-bond cleavage. nih.gov

Compound-specific isotope analysis (CSIA) can provide further insights into the origin and environmental fate of halogenated compounds. publish.csiro.aupublish.csiro.auresearchgate.net This technique measures the isotopic ratios (e.g., δ⁸¹Br) of specific compounds, which can vary depending on their production process and subsequent degradation. publish.csiro.aupublish.csiro.auresearchgate.net

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion Formula | Isotopic Composition | Nominal m/z |

| [C₂H₃⁷⁹Br₂³⁵Cl]⁺ | ⁷⁹Br, ⁷⁹Br, ³⁵Cl | 220 |

| [C₂H₃⁷⁹Br⁸¹Br³⁵Cl]⁺ | ⁷⁹Br, ⁸¹Br, ³⁵Cl | 222 |

| [C₂H₃⁷⁹Br₂³⁷Cl]⁺ | ⁷⁹Br, ⁷⁹Br, ³⁷Cl | 222 |

| [C₂H₃⁸¹Br₂³⁵Cl]⁺ | ⁸¹Br, ⁸¹Br, ³⁵Cl | 224 |

| [C₂H₃⁷⁹Br⁸¹Br³⁷Cl]⁺ | ⁷⁹Br, ⁸¹Br, ³⁷Cl | 224 |

| [C₂H₃⁸¹Br₂³⁷Cl]⁺ | ⁸¹Br, ⁸¹Br, ³⁷Cl | 226 |

| Note: The relative intensities of these peaks will depend on the natural abundance of the isotopes. |

Electronic Spectroscopy (UV-Vis Photoabsorption): Excitation and Ionization Processes Research

Electronic spectroscopy, specifically UV-Vis photoabsorption, investigates the electronic transitions within a molecule when it absorbs ultraviolet or visible light. For haloalkanes like this compound, the absorption of UV radiation can lead to the excitation of electrons from bonding or non-bonding orbitals to anti-bonding orbitals. These transitions, often of the n → σ* or σ → σ* type, can ultimately result in the dissociation of the molecule.

The carbon 1s ionization energies in haloethanes are influenced by the number and type of halogen substituents. unl.edu An increase in the number of halogen atoms generally leads to an increase in the ionization energy. unl.edu The study of dissociative electron attachment to haloethanes shows that these molecules can capture low-energy electrons, leading to the formation of a transient negative ion that can then dissociate. researchgate.net The efficiency of this process is related to the vertical attachment energy. researchgate.net

Photoelectron spectroscopy provides detailed information about the energies of molecular orbitals. Studies on related molecules like 1,2-bromochloroethane have utilized this technique to analyze the electronic structure of different conformers. acs.org The interaction between closed and open-shell molecules, which can be relevant in certain environments, has also been investigated for haloethanes using techniques like ¹³C NMR contact shifts. researchgate.net

Computational Chemistry and Theoretical Modeling of 1,1 Dibromo 2 Chloroethane

Quantum Chemical Calculations: Electronic Structure, Energetics, and Spectroscopic Property Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,1-dibromo-2-chloroethane (B13735961) at the molecular level. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to predict its electronic structure, thermodynamic stability, and spectroscopic characteristics. researchgate.net

Electronic Structure and Energetics: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for assessing the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. For similar halogenated compounds, it has been shown that the inclusion of electron donor and/or acceptor groups can significantly influence these properties. researchgate.net

Spectroscopic Properties: Theoretical calculations can accurately predict vibrational frequencies, which are essential for interpreting experimental infrared (IR) and Raman spectra. By assigning calculated vibrational modes to experimental spectral bands, a detailed understanding of the molecular structure and bonding can be achieved. For related haloethanes, theoretical methods have been successfully used to analyze conformational changes and vibrational spectra. researchgate.net

A summary of computationally predicted properties for halogenated ethanes is presented below:

| Property | Method/Basis Set | Predicted Value | Reference |

| Energy Difference (ΔE tg) for 1-bromo-2-chloroethane (B52838) | MP2/6-311++G(d,p) | 7.08 kJ/mol | researchgate.net |

| C-N Bond Length for 4-methylphenylamine | DFT/B3LYP | 1.378 Å | researchgate.net |

This table showcases examples of quantum chemical calculations for related compounds, illustrating the type of data obtained through these methods.

Conformational Analysis and Potential Energy Surface Mapping

This compound can exist in different spatial arrangements, or conformations, due to rotation around the carbon-carbon single bond. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The potential energy surface (PES) of the molecule can be mapped by systematically changing the dihedral angle of the Br-C-C-Cl bond and calculating the energy at each point. This mapping reveals the energy minima corresponding to stable conformers (e.g., anti and gauche) and the transition states between them. For similar 1,2-dihaloethanes, studies have shown a preference for the trans (or anti) conformer in the gas phase. researchgate.net The energy difference between these conformers is a key parameter derived from such studies. researchgate.net

Drawing Newman projections is a common way to visualize the different conformations and their relative steric and electronic interactions. chegg.com The relative energies of these conformations determine their population at a given temperature.

| Conformer | Dihedral Angle (approx.) | Relative Energy |

| Anti | 180° | Lowest |

| Gauche | ±60° | Higher than anti |

| Eclipsed | 0°, 120°, 240° | Highest (Transition States) |

This table provides a generalized view of conformational energies for a haloethane.

Reaction Mechanism Modeling: Transition State Theory and Reaction Pathway Elucidation

Transition State Theory (TST) is a cornerstone for modeling the kinetics of chemical reactions involving this compound. umn.eduwikipedia.org TST postulates a quasi-equilibrium between reactants and an activated complex (the transition state), which is the highest energy point along the reaction coordinate. numberanalytics.com

By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy (Ea), which is crucial for determining the reaction rate. libretexts.org This is particularly relevant for studying reactions such as dehydrohalogenation, where this compound might be a reactant. The geometry and energetic properties of the transition state provide insights into the reaction mechanism, for example, whether it proceeds via an E1 or E2 pathway. sathyabama.ac.in

The Eyring equation, derived from TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions. wikipedia.orglibretexts.org

Key Parameters in Reaction Mechanism Modeling:

Activation Energy (Ea): The minimum energy required to initiate the reaction.

Enthalpy of Activation (ΔH‡): The difference in enthalpy between the transition state and the reactants. wikipedia.org

Entropy of Activation (ΔS‡): The change in disorder when moving from reactants to the transition state. wikipedia.org

Computational modeling can elucidate the step-by-step pathway of a reaction, identifying any intermediates and the rate-determining step. numberanalytics.com

Molecular Dynamics Simulations: Intermolecular Interactions and Condensed Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of this compound in the liquid or solid phase. MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system as a function of its atomic coordinates. unipi.it

These simulations provide detailed information about intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the bulk properties of the substance. By analyzing the trajectories of molecules in the simulation, macroscopic properties like density, heat of vaporization, and diffusion coefficients can be calculated and compared with experimental data. scispace.comnih.gov

The development of accurate force fields is critical for reliable MD simulations. unipi.it This often involves fitting parameters to high-level quantum mechanical calculations or experimental data. acs.org For halogenated hydrocarbons, specific attention must be paid to accurately representing the interactions involving halogen atoms. scispace.com

MD simulations can also be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules, providing insights into its behavior in complex environments. scispace.com

Environmental Transformation Pathways and Analytical Methodologies for 1,1 Dibromo 2 Chloroethane

Abiotic Degradation Mechanisms: Hydrolysis, Photolysis, and Redox Reaction Studies

Abiotic degradation pathways are crucial in determining the natural attenuation and persistence of 1,1-Dibromo-2-chloroethane (B13735961) in the environment. These non-biological processes include hydrolysis, photolysis, and redox reactions.

Hydrolysis: This process involves the reaction of the compound with water, leading to the substitution of a halogen atom with a hydroxyl group. For halogenated alkanes like this compound, the rate of hydrolysis is influenced by the type and number of halogen atoms and the structure of the molecule. Generally, carbon-bromine bonds are more susceptible to hydrolysis than carbon-chlorine bonds due to lower bond energy. The reaction can proceed through nucleophilic substitution (SN1 or SN2) mechanisms. While these principles are well-established for halogenoalkanes, specific experimental studies quantifying the hydrolysis rate constants and identifying the resulting products for this compound are not extensively documented in publicly available scientific literature.

Photolysis: Photolytic degradation occurs when a chemical absorbs light energy, leading to the cleavage of chemical bonds. Direct photolysis of this compound in the atmosphere or sunlit surface waters would likely involve the breaking of the carbon-halogen bonds. The energy required to break these bonds corresponds to specific wavelengths of light. However, detailed photolysis quantum yields and reaction pathway studies specifically for this compound are sparse.

Redox Reactions: Reduction-oxidation (redox) reactions can also contribute to the transformation of this compound, particularly under anaerobic conditions found in some groundwaters and sediments. Reductive dehalogenation, a key redox process, involves the removal of a halogen atom and its replacement with a hydrogen atom, or the removal of two adjacent halogens to form a double bond (dihaloelimination). These reactions are often mediated by naturally occurring reductants like iron-sulfide minerals. While this is a known degradation pathway for many chlorinated and brominated ethanes, specific research detailing the redox transformation products and rates for the this compound isomer is limited.

| Mechanism | General Description | Relevance to this compound |

| Hydrolysis | Reaction with water, substituting a halogen with a hydroxyl group. | Expected to occur, likely initiating at a C-Br bond. Specific rate data is not readily available. |

| Photolysis | Degradation by absorption of light energy, leading to bond cleavage. | Potentially significant in atmospheric or aquatic environments. Specific quantum yields are not documented. |

| Redox Reaction | Transformation via electron transfer, common in anaerobic settings. | Reductive dehalogenation is a probable pathway. Specific studies on this isomer are lacking. |

Biotic Transformation Pathways: Microbial Dehalogenation and Biodegradation Research

The biodegradation of halogenated compounds by microorganisms is a critical environmental process. These transformations are typically enzymatic and can lead to the complete mineralization of the contaminant.

Microbial Dehalogenation: Microorganisms have evolved various enzymatic mechanisms to cleave carbon-halogen bonds. For a compound like this compound, both oxidative and reductive dehalogenation pathways are conceivable.

Reductive Dehalogenation: Under anaerobic conditions, certain bacteria can use halogenated compounds as electron acceptors in a process known as organohalide respiration. This involves the sequential removal of halogen atoms.

Oxidative Dehalogenation: Aerobic microbes can utilize mono- or dioxygenase enzymes to incorporate oxygen into the molecule, initiating a degradation sequence that results in the removal of the halogens. Hydrolytic dehalogenases (haloalkane dehalogenases) could also play a role by cleaving a carbon-halogen bond to produce an alcohol.

While extensive research exists on the microbial degradation of related compounds like 1,2-dichloroethane (B1671644) and 1,2-dibromoethane (B42909), specific studies isolating microorganisms capable of degrading this compound or elucidating its specific metabolic pathways are not prominent in the scientific literature.

Compound-Specific Isotope Analysis (CSIA) for Source Apportionment and Reaction Pathway Identification in Environmental Systems

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to track the sources and fate of contaminants in the environment. microbe.com The technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl, ⁸¹Br/⁷⁹Br) within a specific compound. microbe.com

During chemical and biological reactions, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes. microbe.com This phenomenon, known as kinetic isotope fractionation, leads to a change in the isotopic composition of the remaining contaminant pool, which becomes progressively enriched in the heavier isotope as degradation proceeds. microbe.com

By measuring the isotopic signature of a contaminant at different points in a plume, CSIA can:

Provide conclusive evidence that degradation is occurring. microbe.com

Help differentiate between degradation pathways (e.g., oxidation vs. reduction), as different reactions often have distinct fractionation factors.

Distinguish between different sources of contamination, as the manufacturing process can impart a unique initial isotopic signature. itrcweb.org

The application of multi-element CSIA (e.g., dual carbon-bromine or carbon-chlorine analysis) would be particularly valuable for this compound. It could help to determine which specific carbon-halogen bond is preferentially cleaved during degradation. However, the application of CSIA specifically to investigate the environmental fate of this compound has not been extensively reported, and the necessary isotope enrichment factors for its various degradation pathways have yet to be established.

Advanced Analytical Method Development for Trace Detection in Environmental Matrices

The accurate quantification of this compound at trace levels in complex environmental matrices such as water, soil, and air is essential for risk assessment and monitoring. The primary analytical technique for such volatile organic compounds is gas chromatography (GC).

Sample Preparation: For water samples, methods like purge-and-trap or liquid-liquid extraction are used to isolate and concentrate the analyte before analysis. For soil and sediment, solvent extraction or headspace analysis is typically employed.

Chromatographic Separation: A GC system with a capillary column is used to separate this compound from other co-contaminants. The choice of the column's stationary phase is critical for resolving it from its isomers (e.g., 1,2-dibromo-1-chloroethane).

Detection:

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds and is a common choice for their detection.

Mass Spectrometry (MS): A mass spectrometer coupled to a GC (GC-MS) provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern, while also offering high sensitivity, especially when operated in selected ion monitoring (SIM) mode. Advanced high-resolution mass spectrometry can further enhance specificity. nih.gov

While standard EPA methods exist for a wide range of volatile organic compounds, a specific, validated method solely for this compound is not commonly cited. However, its analysis would likely be incorporated into broader methods for halogenated hydrocarbons, requiring careful method development and validation to ensure accurate isomeric separation and quantification. vurup.sk

| Technique | Purpose | Application to this compound |

| Gas Chromatography (GC) | Separation from other compounds in a sample. | Standard technique; requires specific column selection for isomer resolution. |

| Electron Capture Detector (ECD) | Sensitive detection of halogenated compounds. | A suitable and sensitive detector for trace analysis. |

| Mass Spectrometry (MS) | Definitive identification and quantification. | Provides structural confirmation and high sensitivity (GC-MS). |

Role As a Chemical Intermediate in Complex Organic Synthesis

Building Block in the Synthesis of Polycyclic and Bridged Chemical Systems

There is a notable lack of specific examples in scientific literature demonstrating the use of 1,1-Dibromo-2-chloroethane (B13735961) as a direct precursor for constructing polycyclic or bridged chemical systems. In principle, gem-dihaloalkanes can serve as precursors to carbenes or carbenoids, which are reactive species capable of undergoing cycloaddition reactions to form cyclic structures. For instance, other gem-dihalides are utilized in Simmons-Smith-type cyclopropanation reactions.

However, the synthesis of more complex fused bicyclic systems often involves different strategies, such as the intramolecular carbopalladation of 1,1-dihalo-1-alkenes, which are derivatives of the parent haloalkane. nih.gov Methodologies for creating bridged bicyclic ring systems frequently rely on intramolecular Diels-Alder reactions or the functionalization of existing bicyclic frameworks like bicyclo[1.1.1]pentane (BCP) derivatives. nih.govsemanticscholar.org While haloalkanes are fundamental starting materials in organic synthesis, the specific application of this compound in building these sophisticated architectures is not well-established.

Table 1: General Methods for Polycyclic and Bridged System Synthesis

| Method | Precursor Type | Resulting System | Reference |

|---|---|---|---|

| Intramolecular Diels-Alder | Trienes with chiral auxiliaries | Bridged bicyclic systems | nih.gov |

| Bicyclic Carbopalladation | 1,1-Dihalo-1-alkenes | Fused bicyclic compounds | nih.gov |

Precursor in Stereoselective Synthesis Methodologies

Specific research detailing the role of this compound as a precursor in stereoselective synthesis is not readily found. The potential for stereocontrol would likely arise from subsequent reactions of a molecule derived from this compound. For example, elimination of HBr or HCl could lead to a vinyl halide, which could then participate in stereoselective cross-coupling or addition reactions.

The isomer, 1-bromo-2-chloroethane (B52838), has been documented for its use in the regio- and diastereoselective synthesis of 2-alkylidenetetrahydrofurans. fishersci.calookchem.com This highlights that vicinal dihalides (with halogens on adjacent carbons) have established roles in stereocontrolled reactions. For gem-dihalides like this compound, stereoselectivity would depend on the ability to differentiate between the two bromine atoms or control the geometry of subsequent transformations. Methodologies involving related 1,1-diborylalkanes have shown success in catalytic enantioselective additions to form products with contiguous stereogenic centers, but this is a different class of reagent. researchgate.net

Applications in Material Science Precursor Chemistry

Direct applications of this compound as a precursor in material science are not well-documented. Halogenated compounds are often used to synthesize monomers for polymerization. For instance, dehydrohalogenation of 1,1,2-trichloroethane (B165190) is the primary method for producing 1,1-dichloroethylene (vinylidene chloride), the monomer for polyvinylidene chloride (PVDC), a polymer known for its barrier properties. wikipedia.org

Theoretically, this compound could undergo dehydrohalogenation to form a halogenated alkene, which could then be polymerized. The presence of bromine atoms in a resulting polymer could enhance fire-retardant properties, a known application for other brominated compounds. sinocurechem.com However, there is a lack of specific research or industrial reports on the use of this compound for this purpose. The synthesis of specialty polymers and materials typically involves more complex or specifically functionalized monomers.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-2-chloroethane |

| 1,1-Dichloroethylene |

| 1,1,2-Trichloroethane |

| 2-Alkylidenetetrahydrofurans |

| Bicyclo[1.1.1]pentane |

Future Research Directions and Unresolved Challenges in 1,1 Dibromo 2 Chloroethane Chemistry

Development of Novel and Sustainable Synthetic Routes to 1,1-Dibromo-2-chloroethane (B13735961)

The traditional synthesis of polyhalogenated alkanes often involves harsh reagents and can lead to the formation of undesirable byproducts, prompting the search for greener alternatives. While specific sustainable routes to this compound are not yet well-established in the literature, research into the synthesis of related gem-dihaloalkanes offers promising directions.

A notable advancement in the synthesis of gem-dibromoalkanes involves the use of a tribromide reagent to convert aldehydes into the corresponding 1,1-dibromoalkanes. This method is rapid and practical, offering a potential starting point for the development of a multi-step synthesis of this compound. nih.gov Future research could focus on adapting this methodology, perhaps by starting with a chloro-substituted aldehyde, to introduce the desired chlorine atom at the adjacent position.

Furthermore, the development of catalytic systems for the selective halogenation of alkanes is a key area of interest. While not yet applied specifically to this compound, the design of catalysts that can regioselectively introduce both bromine and chlorine atoms onto an ethane (B1197151) backbone would represent a significant breakthrough in sustainable synthesis. The principles of green chemistry, such as atom economy and the use of less hazardous reagents, should guide these future synthetic endeavors.

Deeper Mechanistic Understanding of Complex Reactions Involving this compound

A thorough understanding of the reaction mechanisms of this compound is crucial for both its synthetic applications and for predicting its environmental fate. The presence of three halogen atoms on a two-carbon backbone leads to complex reactivity, including nucleophilic substitution and elimination reactions.

Studies on similar 1,1-dihaloethanes, such as 1,1-dichloroethane, have shown that they can react with aqueous potassium hydroxide (B78521) to form ethanal. doubtnut.comdoubtnut.com This suggests that this compound could undergo similar transformations, although the presence of bromine atoms, which are better leaving groups than chlorine, will influence the reaction pathways and rates. Future mechanistic studies should focus on elucidating the intermediates and transition states involved in such reactions, potentially using techniques like kinetic isotope effects and computational modeling.

Understanding the conformational isomerism of dihaloethanes is also critical, as the spatial arrangement of the halogen atoms can significantly impact reactivity. nih.govacs.org Spectroscopic and computational studies on this compound would provide valuable insights into its preferred conformations and the energy barriers to rotation, which in turn influence its chemical behavior.

Advanced Computational Approaches for Predictive Modeling of Reactivity and Environmental Fate

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby reducing the need for extensive experimental work. For this compound, advanced computational models can be employed to predict its reactivity, spectroscopic properties, and environmental fate.

Machine learning models are emerging as a valuable tool for predicting the reactivity of organic compounds. nih.govnih.govresearchgate.net By training these models on large datasets of known reaction rates, it is possible to predict the reactivity of new compounds like this compound with various reagents. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the molecular structure of halogenated alkanes with their degradation rates, providing insights into their environmental persistence. nih.gov

Computational studies can also elucidate the environmental fate of halogenated compounds by modeling their transport and transformation in soil and water. researchgate.net For this compound, such models could predict its partitioning between different environmental compartments, its potential for bioaccumulation, and its degradation pathways under various environmental conditions. These predictive models are invaluable for assessing the potential environmental risks associated with this compound.

Innovative Remediation Strategies Based on Chemical and Biological Degradation Mechanisms

The widespread use of halogenated hydrocarbons has led to significant environmental contamination, necessitating the development of effective remediation technologies. nih.govtecamgroup.com While specific remediation strategies for this compound have not been extensively studied, research on the degradation of other polyhalogenated ethanes provides a foundation for future work.

Chemical Degradation:

Chemical degradation methods, such as in-situ chemical oxidation (ISCO), have shown promise for the remediation of halogenated hydrocarbons. researchgate.net The reactivity of different oxidants with various halogenated compounds has been investigated, revealing that the structure of the contaminant plays a crucial role in the degradation efficiency. Future research should focus on evaluating the efficacy of different chemical degradation techniques for this compound, including advanced oxidation processes that generate highly reactive species capable of breaking down this persistent molecule. Another approach is ex situ dehalogenation, which involves excavating the contaminated material and treating it with chemical reagents to remove the halogen atoms. tpsgc-pwgsc.gc.ca

Biological Degradation:

Q & A

Basic: What analytical techniques are recommended for characterizing 1,1-dibromo-2-chloroethane in laboratory settings?

Methodological Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and identification of volatile impurities .

- Nuclear Magnetic Resonance (NMR): and NMR to confirm halogen positioning and structural integrity .

- Fourier-Transform Infrared Spectroscopy (FTIR): To detect functional groups (e.g., C-Br, C-Cl stretches) and monitor reaction intermediates .

- Elemental Analysis: To validate empirical formulas and quantify halogen content .

Best Practices: Use certified reference standards (0.01–100% concentration) for instrument calibration and method validation .

Advanced: How can researchers resolve contradictory toxicity data in studies of this compound?

Methodological Answer:

Contradictions often arise from variations in experimental design or exposure models. Strategies include:

- Weight-of-Evidence Analysis: Systematically evaluate data quality using EPA guidelines (e.g., TSCA risk evaluation frameworks) to prioritize studies with robust controls and validated exposure metrics .

- Dose-Response Modeling: Apply benchmark dose (BMD) or physiologically based pharmacokinetic (PBPK) models to reconcile differences in toxicity thresholds .

- In Vitro/In Vivo Correlation: Use metabolomics (e.g., NMR, GC-MS) to compare metabolite profiles across species and identify interspecies metabolic discrepancies .

Basic: What are the critical parameters for synthesizing this compound in a laboratory?

Methodological Answer:

Synthesis via halogenation of ethane derivatives requires:

- Reaction Conditions: Controlled addition of bromine and chlorine gases under UV light or radical initiators to avoid over-halogenation .

- Temperature Control: Maintain 40–60°C to optimize reaction kinetics while minimizing side products (e.g., 1,2-dibromoethane) .

- Purification: Distillation under reduced pressure (BP: ~107°C) and solvent extraction to isolate the target compound from dihalogenated byproducts .

Advanced: How can computational modeling improve the prediction of this compound’s environmental fate?

Methodological Answer:

Integrate multi-scale models:

- Quantum Chemical Calculations: Use DFT to predict reaction pathways with atmospheric oxidants (e.g., Cl radicals) .

- Environmental Fate Models: Apply EPA’s EPI Suite or ECHA CHEmical Safety Assessment tools to estimate biodegradation half-lives and bioaccumulation potential .

- Machine Learning: Train models on existing halogenated alkane datasets to predict soil adsorption coefficients () or aquatic toxicity .

Basic: What safety protocols are essential for handling this compound in laboratory experiments?

Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation of volatile vapors (TLV-TWA: <1 ppm recommended) .

- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile) and safety goggles to avoid dermal/ocular exposure .

- Spill Management: Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced: How do researchers design studies to investigate this compound’s mechanism as a male contraceptive?

Methodological Answer:

- In Vivo Models: Dose-controlled studies in rodents, monitoring sperm count (e.g., via hemocytometry) and motility post-exposure .

- Biochemical Assays: Measure testicular enzyme activity (e.g., lactate dehydrogenase) and oxidative stress markers (e.g., lipid peroxidation) .

- Omics Integration: Transcriptomics/proteomics to identify dysregulated pathways (e.g., spermatogenesis genes) .

Basic: How is this compound distinguished from its structural isomers in analytical workflows?

Methodological Answer:

- Chromatographic Separation: Use HPLC with a polar stationary phase (e.g., C18) to resolve isomers based on retention times .

- Mass Spectrometry Fragmentation: Analyze characteristic ion clusters (e.g., m/z 143 for [M-Br]) .

- Computational Tools: Compare experimental IR/NMR spectra with predicted spectra from databases (e.g., NIST Chemistry WebBook) .

Advanced: What methodologies address conflicting data in kinetic studies of this compound’s reactions with chlorine atoms?

Methodological Answer:

- High-Precision Techniques: Use discharge flow/resonance fluorescence to measure rate constants () across temperatures (200–1000 K) .

- Cross-Validation: Compare results with computational kinetics (e.g., transition state theory) to identify systematic errors .

- Pressure Dependence Analysis: Study at varying pressures (2–10 Torr) to isolate collisional vs. non-collisional pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.